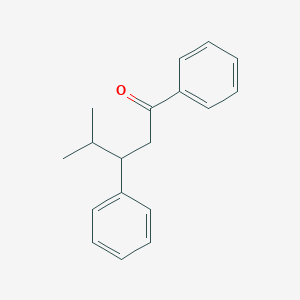
1-Pentanone, 4-methyl-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 4-methyl-1,3-diphenyl- is an organic compound with the molecular formula C18H20O. It belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its unique structure, which includes a pentanone backbone with methyl and diphenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentanone, 4-methyl-1,3-diphenyl- can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial Production Methods: In industrial settings, the production of 1-Pentanone, 4-methyl-1,3-diphenyl- may involve large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentanone, 4-methyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like sulfuric acid (HSO) or nitric acid (HNO).
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1-Pentanone, 4-methyl-1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its potential pharmacological properties and interactions with biological targets is ongoing.
Industry: It finds applications in the production of fine chemicals, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 4-methyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
4-Methyl-2-pentanone:
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon, similar to 1-Pentanone, 4-methyl-1,3-diphenyl- but without the pentanone backbone.
Uniqueness: 1-Pentanone, 4-methyl-1,3-diphenyl- is unique due to its combination of a pentanone backbone with both methyl and diphenyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
85267-90-9 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
4-methyl-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C18H20O/c1-14(2)17(15-9-5-3-6-10-15)13-18(19)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
Clé InChI |
NYNGDRGORIDBPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


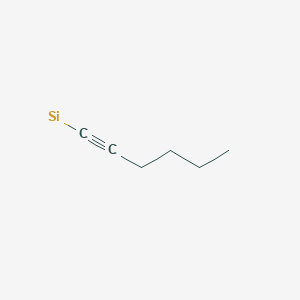
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)

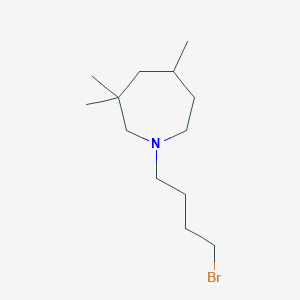
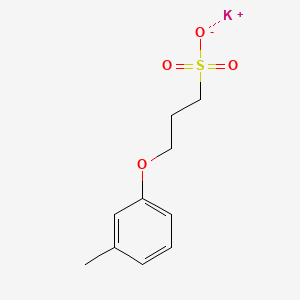
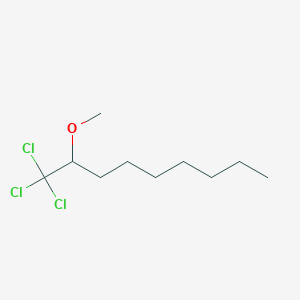
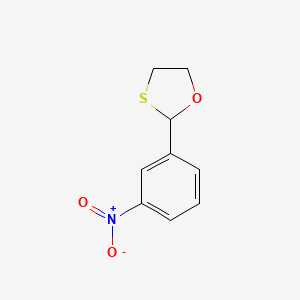
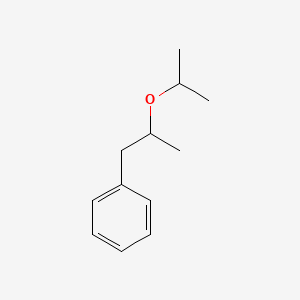
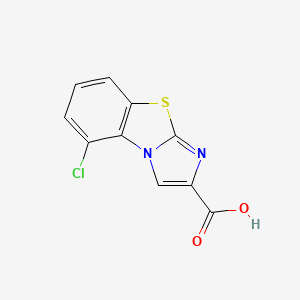
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
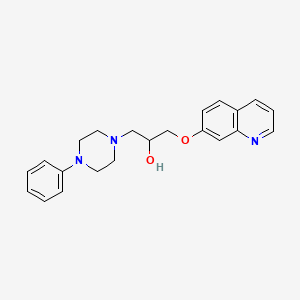
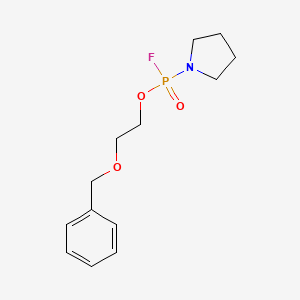
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
